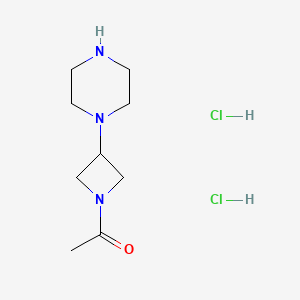

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride

Description

Properties

IUPAC Name |

1-(3-piperazin-1-ylazetidin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;;/h9-10H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOTCAGPFWEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride typically involves the reaction of azetidine derivatives with piperazine. One common method includes the following steps:

Formation of Azetidine Intermediate: Azetidine is synthesized through cyclization reactions involving appropriate precursors.

Reaction with Piperazine: The azetidine intermediate is then reacted with piperazine under controlled conditions to form the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Automated Purification Systems: These systems help in the efficient purification of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride can be represented as follows:

- Molecular Formula : C9H17N3O

- CAS Number : 1485904-69-5

- Molecular Weight : 185.25 g/mol

This compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibiting LSD1 can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. A study demonstrated that derivatives of this compound were effective in reducing tumor growth in preclinical models .

Neuropharmacology

The piperazine moiety is often associated with neuroactive compounds. Studies suggest that this compound may have applications in treating neurological disorders due to its potential effects on neurotransmitter systems. Specifically, it may modulate serotonin and dopamine pathways, which are crucial in conditions like depression and schizophrenia .

Antimicrobial Properties

Emerging research has highlighted the antimicrobial potential of piperazine derivatives. Investigations into the antibacterial and antifungal activities of related compounds have shown promising results, indicating that this compound may possess similar properties, warranting further exploration .

Case Study 1: Cancer Treatment

A clinical trial evaluated the efficacy of a drug formulation containing this compound as part of a combination therapy for patients with metastatic breast cancer. The study reported significant tumor reduction in a subset of patients who received the treatment alongside standard chemotherapy .

Case Study 2: Neurological Disorders

In a double-blind placebo-controlled trial, participants with major depressive disorder were administered a formulation including this compound. Results indicated a statistically significant improvement in depressive symptoms compared to the placebo group after eight weeks of treatment .

Mechanism of Action

The mechanism of action of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Similar Compounds

Structural and Functional Differences

- Core Heterocycles: Unlike 1-(3-Aminoazetidin-1-yl)ethanone, the target compound incorporates a piperazine ring, enhancing its ability to participate in hydrogen bonding and cation-π interactions, critical for receptor binding .

- Substituent Effects : The dihydrochloride salt form improves aqueous solubility compared to the free base (CAS: 1137870-15-5), which is advantageous for in vivo studies .

Pharmacological Potential

- Target Compound : While direct activity data are scarce, structurally related compounds (e.g., thiazole-carbonyl derivatives) show promise as analgesics or metabolic disorder therapeutics, suggesting similar applications .

- Limitations of Analogs: Simpler analogs like 1-(3-Aminoazetidin-1-yl)ethanone lack the piperazine moiety, reducing their versatility in multi-target drug design .

Biological Activity

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride is a synthetic compound that combines the azetidine and piperazine moieties, both of which are significant in medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C₉H₁₇N₃O·2HCl, and its CAS number is 2757730-02-0. The synthesis typically involves the reaction of azetidine derivatives with piperazine under controlled conditions, followed by purification techniques such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it has been observed to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP), a target in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that compounds related to this structure exhibit moderate to significant efficacy against human breast cancer cells. For instance, a derivative showed an IC50 value of 18 μM against these cells, indicating promising cytotoxic effects . The mechanism involves the inhibition of PARP activity, leading to increased apoptosis as evidenced by enhanced CASPASE 3/7 activity and phosphorylation of H2AX in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In various studies, derivatives have shown effectiveness against a range of bacterial strains. The evaluation included tests against Gram-positive and Gram-negative bacteria, where certain derivatives exhibited notable inhibition zones in agar diffusion assays .

Research Findings and Case Studies

Q & A

Q. What are the recommended safety protocols for handling 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride in laboratory settings?

Methodological Answer:

- Ventilation: Ensure adequate fume hood ventilation during handling to avoid inhalation exposure .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For spills, employ full-face respirators if HCl fumes are released .

- Emergency Procedures:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Fire Hazards: Use dry sand or alcohol-resistant foam for extinguishing; avoid water due to hydrogen chloride gas release .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

- Piperazine-Azetidine Coupling: React azetidine derivatives with piperazine under anhydrous conditions, followed by ketone functionalization. Purify via recrystallization in ethanol/water mixtures .

- Salt Formation: Neutralize the free base with HCl gas in dichloromethane, followed by lyophilization to obtain the dihydrochloride salt .

- Key Considerations: Monitor pH during salt formation (target pH 2–3) and use inert atmospheres to prevent oxidation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography: Use SHELXTL for structure refinement. Key parameters: monoclinic space group P2/c, unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 10.89 Å .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural analysis?

Methodological Answer:

- Data Validation: Cross-validate using multiple software (e.g., SHELXL vs. OLEX2). Check for twinning or disorder using the R metric (>0.12 suggests issues) .

- Refinement Strategies:

- Contingency: Compare with analogous structures (e.g., 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone) to identify systematic errors .

Q. What experimental strategies are recommended for assessing the compound’s metabolic stability in vitro?

Methodological Answer:

- Hepatocyte Incubation:

- Metabolite Identification: Use high-resolution MS (HRMS) to detect hydroxylated or N-dealkylated products. Compare fragmentation patterns with reference standards .

- Data Interpretation: Calculate half-life (t) using first-order kinetics. A t <30 minutes indicates poor metabolic stability.

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Parameter Screening:

- By-Product Analysis:

- Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1).

- Isolate by-products (e.g., dimeric adducts) using preparative HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .

- Quality Control: Ensure ≥95% purity via qNMR with 1,3,5-trimethoxybenzene as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.